molecular formula C31H29N3S B11047499 N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11047499
M. Wt: 475.6 g/mol
InChI Key: MYWHLMBEWCIXNN-UHFFFAOYSA-N
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Description

N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of diazacyclopenta[cd]azulenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentadiene derivatives. The key steps may involve:

    Cyclization Reactions: Formation of the diazacyclopenta[cd]azulene core through cyclization reactions.

    Substitution Reactions: Introduction of methylphenyl and phenyl groups via substitution reactions.

    Thioamide Formation: Conversion of the amide group to a thioamide using reagents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N2-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE: Similar structure but with a carboxamide group instead of a thioamide.

    N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-SULFONAMIDE: Contains a sulfonamide group, which may alter its chemical and biological properties.

Uniqueness

The presence of the thioamide group in N2-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.

Properties

Molecular Formula

C31H29N3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3S/c1-21-15-17-23(18-16-21)27-20-34-29(30(35)32-26-14-7-6-10-22(26)2)28(24-11-4-3-5-12-24)25-13-8-9-19-33(27)31(25)34/h3-7,10-12,14-18,20H,8-9,13,19H2,1-2H3,(H,32,35)

InChI Key

MYWHLMBEWCIXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=CC=C6C

Origin of Product

United States

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